molecular formula C8H12ClN3 B13928347 N-Methyl-1-(pyrimidin-2-YL)cyclopropan-1-amine hcl

N-Methyl-1-(pyrimidin-2-YL)cyclopropan-1-amine hcl

Cat. No.: B13928347
M. Wt: 185.65 g/mol
InChI Key: DOANPKBIJFLQJN-UHFFFAOYSA-N
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Description

N-methyl-1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines It features a cyclopropane ring substituted with a pyrimidine moiety and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid precursor.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the cyclopropane intermediate.

    Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of N-methyl-1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-1-(pyrimidin-2-yl)cyclopropan-1-one, while reduction may produce N-methyl-1-(pyrimidin-2-yl)cyclopropan-1-amine.

Scientific Research Applications

N-methyl-1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: The compound is utilized in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-methyl-1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(pyrimidin-2-yl)cyclopropan-1-amine
  • N-methyl-1-(pyrimidin-2-yl)cyclopropan-1-amine sulfate
  • N-methyl-1-(pyrimidin-2-yl)cyclopropan-1-amine nitrate

Uniqueness

N-methyl-1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride is unique due to its specific combination of a cyclopropane ring, pyrimidine moiety, and methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

N-methyl-1-pyrimidin-2-ylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H11N3.ClH/c1-9-8(3-4-8)7-10-5-2-6-11-7;/h2,5-6,9H,3-4H2,1H3;1H

InChI Key

DOANPKBIJFLQJN-UHFFFAOYSA-N

Canonical SMILES

CNC1(CC1)C2=NC=CC=N2.Cl

Origin of Product

United States

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